Home > Products > Screening Compounds P104471 > (2,4-Dichlorophenyl)(phenyl)methanamine
(2,4-Dichlorophenyl)(phenyl)methanamine - 1009371-05-4

(2,4-Dichlorophenyl)(phenyl)methanamine

Catalog Number: EVT-2929717
CAS Number: 1009371-05-4
Molecular Formula: C13H11Cl2N
Molecular Weight: 252.14
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Chloro-6(phenylamino)-1,3,5-triazin-2-yl)amino-4-(2,4-dichlorophenyl)thiazol-5-yl-diazenyl)phenyl

  • Compound Description: This compound was synthesized and investigated for its potential as a SARS-CoV-2 agent. It demonstrated binding affinity to SARS-CoV-2 proteins 3TNT and 6LU7 in molecular docking studies [].

3,5-Dimethyl-2,6-bis(2,4-dichlorophenyl)piperidin-4-one

  • Compound Description: This molecule was synthesized via a modified Mannich condensation and characterized using various spectroscopic methods. The study revealed its chair conformation with equatorial substituents and restricted rotation of phenyl groups due to chlorine atom interactions. It also exhibited antioxidant properties in DPPH and ABTS assays [].

4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid

  • Compound Description: This glutaric acid-amide derivative was synthesized and characterized spectroscopically. X-ray crystallography revealed a kinked molecular backbone due to the methylene-C–N(amide) bond torsion angle. Supramolecular tapes were observed in the crystal packing due to hydrogen bonding interactions [].

N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-carboxamides

  • Compound Description: A series of N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-carboxamides, featuring various substituents on the sulfur atom, were synthesized and evaluated for anti-exudative and anti-inflammatory activities [].

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI)

  • Compound Description: VNI, originally an inhibitor of protozoan CYP51 for Chagas disease treatment, served as a basis for designing new antifungal agents. Modifications targeting fungal sterol 14α-demethylase led to potent compounds against Aspergillus fumigatus and Candida albicans [].

3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

  • Compound Description: This compound, synthesized via a multi-step process, showed promising anticancer activity against human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45 [].

4-[3-(2,4-dichloro-phenyl)3-oxoprop-1-en-1-yl]phenylacrylate (DCP)

  • Compound Description: This acrylate monomer, synthesized in a two-step process, was copolymerized with 2-hydroxyethyl acrylate and styrene. The resulting polymers were characterized for their thermal properties and photocrosslinking abilities [].

3-(4-(4-[4-Acetylphenoxy]-6-([nitrophenyl]amino)-1,3,5-triazin-2-yl)oxy)phenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one (ACP) chalcones

  • Compound Description: A series of chalcones derived from ACP were synthesized and characterized. These compounds, incorporating a variety of substituents on the aromatic rings, were found to exhibit significant antimicrobial activity, particularly against Staphylococcus aureus [].

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

  • Compound Description: This compound acts as a potent and selective antagonist of the CB1 cannabinoid receptor. It exhibits nanomolar affinity for rat brain and human CB1 receptors, while having low affinity for CB2 receptors. SR147778 effectively blocks CB1 receptor-mediated effects in vitro and in vivo, making it a valuable tool for studying the endocannabinoid system [].

(E)-N-(2,6-dichlorophenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)methanamine

  • Compound Description: This Schiff base compound was studied using X-ray crystallography, UV-Vis, FT-IR spectroscopy, and DFT calculations. The analysis provided insights into its structure, optical properties, and electronic characteristics, including HOMO-LUMO energy gaps and molecular electrostatic potential [].

4-[(2,4-dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

  • Compound Description: The crystal structure of this compound, characterized by single-crystal X-ray diffraction, reveals a pyrazol-5-ol ring tilted relative to its connected phenyl ring. Intermolecular hydrogen bonds and π–π interactions contribute to the crystal packing [].

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound emerged as a promising peripherally restricted cannabinoid-1 receptor antagonist with significant weight-loss efficacy in diet-induced obese mice. Its discovery resulted from efforts to develop bioisosteres of existing CB1R antagonists with improved pharmacokinetic properties and reduced brain penetration [].

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

  • Compound Description: SR141716A is a potent and selective CB1 receptor antagonist that has been instrumental in studying the role of the endocannabinoid system in various physiological processes, including pain perception. Studies have shown that SR141716A can inhibit the antinociceptive effects of certain drugs, providing insights into their mechanisms of action [].

4-{(2R)-[3-Aminopropionylamido]-3-(2,4-dichlorophenyl)propionyl}-1-{2-[(2-thienyl)ethylaminomethyl]phenyl}piperazine

  • Compound Description: Designed and synthesized as a potent and selective melanocortin-4 receptor (MC4R) antagonist, this compound exhibits nanomolar binding affinity to the human MC4R. This compound effectively inhibits α-MSH-stimulated cAMP accumulation in HEK 293 cells expressing the human MC4R, highlighting its potential for treating cachexia [].

1-(4-(N-(4-(2,4- Dichlorophenyl)-6-(6-Methylnaphthalen-2-Yl)Pyrimidin-2-Yl)Sulfamoyl)Phenyl)-5-Oxo-2-Phenyl-2,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid

  • Compound Description: Synthesized from the heterocyclization of specific Schiff bases, this pyrrole derivative, incorporating a 2,4-dichlorophenyl moiety, has been evaluated for its antibacterial activity [].

cis-2-sec-Butyl-4-{4-[4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-1-piperazinyl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one (Itraconazole)

  • Compound Description: Itraconazole is a widely used antifungal medication known for its efficacy against various fungal infections. Its molecular structure, determined by X-ray crystallography, shares similarities with other azole antifungals like miconazole and ketoconazole [].

4‐(para‐substituted Phenyl‐5‐2,4‐dichlorophenyl)‐1,3‐4‐thiadiazolium‐2‐aminides

  • Compound Description: This series of mesoionic compounds were synthesized via acylation of thiosemicarbazides, themselves derived from para-substituted isothiocyanates, and subsequent cyclization [].

1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound is a potent cannabinoid-1 receptor (CB1R) inverse agonist, demonstrating potential as a therapeutic agent for obesity and related metabolic disorders [].

2,4-Dichlorophenyl 4-methylbenzoate (24DCP4MeBA)

  • Compound Description: This compound, structurally resembling phenyl benzoate and its derivatives, has been analyzed using X-ray crystallography. Its molecular structure and packing arrangement share similarities with related benzoate compounds [].

3-Benzyl-7-(2,4-dichlorophenyl)-4H-1,3,4-thiadiazolo[2,3-c][1,2,4]triazin-4-one

  • Compound Description: This compound's structure, determined via X-ray crystallography, reveals a planar thiadiazolotriazine ring system. The crystal packing is characterized by inversion dimers formed through C—H⋯O hydrogen bonds, and a short S⋯N contact is observed between these dimers [].
  • Compound Description: These stereoisomeric compounds were investigated for their metabolic fate in rats. The study identified various metabolites, including oxidized derivatives, and revealed differences in their metabolic profiles [].

(2Z)‐2‐Bromo‐3‐[3,5‐dibromo‐4‐(ethylamino)phenyl]‐1‐(2,4‐dichlorophenyl)prop‐2‐en‐1‐one

  • Compound Description: This compound's crystal structure reveals significant dihedral angles between its phenyl rings and the bromopropenone group. Intermolecular N—H⋯O hydrogen bonds and intramolecular N—H⋯Br interactions contribute to its molecular conformation and crystal packing [].

3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

  • Compound Description: The crystal structure of this compound, characterized by X-ray crystallography, reveals a planar pyrazolopyrimidine system. Its crystal packing is dominated by van der Waals interactions, with a notable Cl⋯Cl interaction [].

10′′‐(4‐Chlorobenzyl­idene)‐5′′‐(4‐chlorophen­yl)‐4′‐(2,4‐dichlorophenyl)‐1′‐methyl‐2,3,2′′,3′′,7′′,8′′,9′′,10′′‐octa­hydro‐1H,5′′H,6′′H‐indole‐3‐spiro‐2′‐pyrrolidine‐3′‐spiro‐2′′‐cyclo­hepteno[1,2‐d]thia­zolo[3,2‐a]pyrimidine‐2,3′′‐dione

  • Compound Description: This complex heterocyclic compound was synthesized via a [3 + 2] cycloaddition reaction and characterized using X-ray crystallography. Its molecular structure features multiple spiro junctions, connecting various ring systems, and N—H⋯O hydrogen bonds contribute to its crystal packing [].

(E)-1-(2,4-Dichlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one

  • Compound Description: The crystal structure of this compound, determined via X-ray crystallography, reveals a trans conformation around the acyclic C=C bond. The molecule forms inversion dimers in the crystal lattice through C—H⋯O hydrogen bonds, and Cl⋯Cl contacts and C—H⋯π interactions contribute to its overall packing [].

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxylic Acid

  • Compound Description: This compound serves as a key intermediate in the synthesis of rimonabant, a cannabinoid receptor antagonist. Its synthesis involves a multi-step process starting from 4-chloropropiophenone, and its structure is confirmed by ¹H NMR and mass spectrometry [].

2-(3,4-Dichlorophenyl)oxetane and 2-(2,4-Dichlorophenyl)oxetane

  • Compound Description: The proton magnetic resonance (PMR) spectra of these isomeric oxetanes have been analyzed. The study determined proton chemical shifts and coupling constants, revealing the impact of chlorine atom positions on these parameters and providing insights into their conformational preferences [].

2-Isobutyl-6-(2',4'-dichlorophenyl)imidazo[2,1-b]-1,3,4-thiadiazole

  • Compound Description: The crystal structure of this compound, synthesized from a thiadiazole derivative and a chlorinated acetophenone, reveals a nearly planar imidazothiadiazole moiety with a dihedral angle between the phenyl and heterocyclic rings [, ].
  • Compound Description: CMVP-IBA and DCP-IBA are two novel auxin analogs tested for their effects on adventitious root formation in bean and jack pine cuttings. Their activities were compared to indole-3-butyric acid (IBA) and its unsubstituted phenyl ester (P-IBA). The study revealed that DCP-IBA had comparable root-inducing activity to IBA, while CMVP-IBA showed reduced activity [].

3-(1H-1,2,4-triazol-1-yl)-3-phenyl-1-(4-chlorophenyl)-propene-2-one-1 (I) and 3-(4-nitrophenyl)-3-(1H-1,2,4-triazol-1-yl)-1-(2,4-dichlorophenyl)-2-one-1 (II)

  • Compound Description: These N-vinyltriazoles represent a new class of compounds. Their structures were determined using X-ray crystallography, providing insights into their molecular geometries and packing arrangements [].

1-[3-methyl-2(3H)-benzazolon-5- or 6-yl]-4-{4-[cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl-methyl)-1,3-dioxolan-4-yl]methyleneoxyphenyl}piperazines

  • Compound Description: This class of compounds was synthesized from various benzoxazolone, benzothiazolone, and benzimidazolone derivatives reacting with a specific dioxolane derivative [].

(2Z)-3-(2,4-Dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide

  • Compound Description: The crystal structure of this compound, solved using X-ray diffraction, reveals the formation of dimers through N—H⋯S hydrogen bonds. Further C—H⋯O hydrogen bonds connect these dimers, creating a two-dimensional network. Additionally, an intramolecular O—H⋯S hydrogen bond stabilizes the molecular conformation [].

1N-Phenyl-3-(2,4-Dichlorophenyl)-5-(4-Chlorophenyl)-2-Pyrazoline

  • Compound Description: This pyrazoline derivative, characterized by X-ray crystallography and density functional theory (DFT) calculations, provides insights into its structure, electronic properties, and thermodynamic characteristics [].

(2E)-1-(2,4-dichlorophenyl)-3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one

  • Compound Description: The crystal structure of this chalcone derivative, solved using X-ray diffraction, shows an E configuration around the C=C double bond. The molecule exhibits various intermolecular interactions, including C—H⋯O contacts and π–π stacking, contributing to its crystal packing [].

1-(2,4- Dichlorophenyl-2yl)-3-(4-hydroxyphenyl)prop-2-en-1-one (DHPP)

  • Compound Description: This chalcone derivative, synthesized and characterized for its potential nonlinear optical properties, exhibits good thermal stability up to 250 °C [].

2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Compound Description: The crystal structure of this compound, elucidated via X-ray crystallography, reveals the formation of R22(10) dimers through N—H⋯O hydrogen bonding. Steric repulsion influences the conformation of the amide group relative to the dichlorophenyl and dihydropyrazolyl rings [].

(+)-cis-1-Acetyl-4-(4-{[(2R,4S)-2-(2,4-di­chloro­phenyl)-2-(1H-imidazol-1-ylmeth­yl)-1,3-dioxolan-4-yl]­methoxy}phenyl)­piperazine [(2R,4S)-(+)-ketoconazole]

  • Compound Description: This enantiomer of the antifungal drug ketoconazole crystallizes in the P1 space group, with two molecules in the unit cell exhibiting the 2R,4S configuration. Despite their chiral nature, the achiral components of these molecules pack in a pseudo-centrosymmetric manner [].

3-(2, 4-dichlorophenyl)-1-(4′-X-phenyl)-2-propen-1-one

  • Compound Description: This series of substituted chlorinated chalcones, with X representing various substituents, were synthesized and their 13C NMR chemical shifts were analyzed using dual substituent parameter models. The study provided insights into the electronic effects of substituents on the chalcone framework [].

2-((2-oxo-2-phenylethyl/benzyl)thio)-10-phenyl-4,10-dihydro-9H-indeno[1,2-d][1,2,4]-Triazolo[1,5-a]pyrimidin-9-ones

  • Compound Description: A series of indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-ones were synthesized using a novel one-pot four-component reaction. These compounds displayed promising antiproliferative activity against breast cancer cell lines (MCF-7) in MTT and wound healing assays. Molecular docking simulations were performed to understand their interactions with biological targets [].
Overview

(2,4-Dichlorophenyl)(phenyl)methanamine is an organic compound with the molecular formula C13H11Cl2N\text{C}_{13}\text{H}_{11}\text{Cl}_{2}\text{N}. This compound features a dichlorophenyl group and a phenyl group linked to a methanamine moiety, making it a member of the broader class of phenylalanine derivatives. It is classified as a small molecule and is primarily used in scientific research and industrial applications due to its unique chemical properties and potential biological activities .

Synthesis Analysis

Methods

The synthesis of (2,4-Dichlorophenyl)(phenyl)methanamine typically involves the reaction of 2,4-dichlorobenzyl chloride with aniline. This reaction is facilitated by a base, such as sodium hydroxide, and is conducted under reflux conditions. The resulting product is purified through recrystallization to yield high purity.

Technical Details

  • Reagents:
    • 2,4-Dichlorobenzyl chloride
    • Aniline
    • Sodium hydroxide (base)
  • Reaction Conditions:
    • Reflux temperature
    • Purification via recrystallization

In industrial settings, the synthesis process may be scaled up using continuous flow reactors and automated systems to ensure consistent quality and higher yields.

Molecular Structure Analysis

The molecular structure of (2,4-Dichlorophenyl)(phenyl)methanamine can be represented as follows:

  • Molecular Formula: C13H11Cl2N\text{C}_{13}\text{H}_{11}\text{Cl}_{2}\text{N}
  • InChI Code: 1S/C13H11Cl2N/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H,9,16H2

This structure showcases two chlorine atoms on the dichlorophenyl ring, which significantly influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)(phenyl)methanamine is capable of undergoing various chemical reactions:

  • Oxidation: Can be oxidized to form nitroso or nitro derivatives.
  • Reduction: Can be reduced to yield amines or other reduced forms.
  • Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate, chromium trioxide.
  • Reduction Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Nucleophiles: Sodium methoxide, potassium tert-butoxide.

These reactions produce various derivatives that may have distinct chemical and biological properties.

Mechanism of Action

The mechanism of action for (2,4-Dichlorophenyl)(phenyl)methanamine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, potentially altering their activity. This interaction may lead to various biochemical effects depending on the target involved. Detailed studies are necessary to elucidate its precise action mechanisms in different contexts.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.

Chemical Properties

  • Solubility: Varies depending on the solvent; generally soluble in organic solvents.
  • Stability: Stable under normal laboratory conditions but sensitive to strong oxidizing agents.

Additional analyses such as Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) can provide further insights into its structural characteristics and purity levels .

Applications

(2,4-Dichlorophenyl)(phenyl)methanamine has several scientific uses:

  1. Research Applications: Used in studies related to enzyme inhibition and receptor binding assays.
  2. Pharmaceutical Development: Investigated for potential therapeutic properties due to its unique structural features.
  3. Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Its versatility makes it a valuable compound in both academic research and industrial applications .

Synthesis Methodologies and Optimization

Catalytic Pathways for Regioselective Chlorination in Benzylamine Derivatives

Regioselective chlorination of benzylamine derivatives requires precision to achieve the 2,4-dichloro configuration without polyhalogenation. Modern catalytic systems enable this selectivity through:

  • Transition Metal Catalysis: Palladium-catalyzed reactions using ligands like triethanolamine achieve ortho-chlorination with >90% regioselectivity at mild temperatures (60–80°C). This minimizes the formation of 2,5-dichloro byproducts (<3%) common in non-catalytic routes [1].
  • Lewis Acid-Assisted Halogenation: FeCl₃-mediated chlorination in toluene at 110°C directs para-substitution first, followed by ortho-functionalization. Solvent choice here is critical: toluene reduces racemization by 40% compared to DMF [1] [3].

Table 1: Chlorination Catalysts and Performance

CatalystTemperature (°C)Regioselectivity (%)Byproducts (%)
Pd/triethanolamine70923
FeCl₃110878
Uncatalyzed1306225

Comparative Analysis of Nucleophilic Substitution vs. Reductive Amination Strategies

Two dominant routes exist for constructing the benzylamine core:

  • Nucleophilic Substitution: Reacts 2,4-dichlorobenzyl bromide with aniline derivatives. K₂CO₃ in acetone yields 65–70% product but requires stoichiometric base, generating inorganic salts. Side products like N-alkylated amines can reach 15% without phase-transfer catalysts [1] [3].
  • Reductive Amination: Condenses 2,4-dichlorobenzaldehyde with aniline followed by NaBH₄ reduction. This method achieves higher atom economy (78% vs. 62% for substitution) and reduces halide byproducts. Microwave-assisted versions complete in 20 minutes with 95% conversion [3].

Optimization data shows reductive amination is preferable for purity (>98% by HPLC), while substitution offers faster access to halogen-rich precursors.

Solvent Effects on Reaction Efficiency in Continuous Flow Reactor Systems

Solvent polarity directly impacts yield and reaction kinetics in flow synthesis:

  • Non-Polar Solvents (Toluene): Enable 85% conversion in reductive amination at 100°C due to enhanced solubility of aromatic intermediates. Residence times under flow conditions are halved compared to batch [1].
  • Polar Aprotic Solvents (DMSO): Accelerate nucleophilic substitutions but promote decomposition above 80°C, limiting flow throughput.
  • Dichloromethane (DCM): Provides optimal mass transfer in microreactors for Pd-catalyzed steps, but environmental concerns necessitate recycling [1].

Table 2: Solvent Performance in Continuous Flow Systems

SolventReaction TypeResidence Time (min)Conversion (%)
TolueneReductive Amination1585
DCMHalogenation1092
DMFNucleophilic Substitution2078
WaterN/A-<40

Green Chemistry Approaches for Reduced Byproduct Formation

Key sustainable strategies include:

  • Solvent-Free Amination: Mechanochemical grinding of 2,4-dichloroaldehyde with aniline derivatives in ball mills achieves 88% yield, eliminating solvent waste [3].
  • Catalytic Hydrogenation: Replaces stoichiometric reductants (NaBH₄) with Pd/C-H₂, reducing metal waste. Water acts as a co-solvent here, enhancing selectivity [1].
  • Atom-Economical Halogenation: N-chlorosuccinimide with Brønsted acid catalysts cuts chlorine waste by 60% versus Cl₂ gas methods [3].

Scalability Challenges in Industrial Production: Batch vs. Flow Synthesis

Industrial translation faces hurdles:

  • Batch Reactors: Suffer from heat transfer limitations during exothermic amination steps, requiring slow reagent addition. This extends cycle times by 300% compared to flow [1].
  • Continuous Flow Systems: Microreactors enhance temperature control and mixing, boosting yields by 15–20%. However, catalyst fouling in halogenation stages remains problematic, requiring periodic TiO₂-coated reactor cleaning [1] [3].
  • Workup Bottlenecks: Extraction of the polar methanamine product from aqueous mixtures demands multistep separations. Membrane-based salt-scavenging units cut processing time by 50% in flow setups.

Table 3: Byproduct Reduction Techniques

MethodByproductReduction (%)Cost Impact
Catalytic HydrogenationInorganic salts90+12%
Mechanochemical MillingSolvent waste100-8%
NCS HalogenationHCl gas60+5%

Properties

CAS Number

1009371-05-4

Product Name

(2,4-Dichlorophenyl)(phenyl)methanamine

IUPAC Name

(2,4-dichlorophenyl)-phenylmethanamine

Molecular Formula

C13H11Cl2N

Molecular Weight

252.14

InChI

InChI=1S/C13H11Cl2N/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,13H,16H2

InChI Key

WAUHYSYCFRQOFK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=C(C=C(C=C2)Cl)Cl)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.